molecular formula C12H13NO4S B8648648 1,1-dioxido-2-(4-oxo-pentyl)-1,2-benzisothiazol-3(2H)-one

1,1-dioxido-2-(4-oxo-pentyl)-1,2-benzisothiazol-3(2H)-one

Cat. No. B8648648
M. Wt: 267.30 g/mol
InChI Key: IMPVMKLARPQMPN-UHFFFAOYSA-N
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Patent
US05952351

Procedure details

A mixture of the above ketal (3.2 gm, 15 mmol) and sodium saccharin (3.1 gm, 14 mmol) in dimethylformamide (15 mL) was heated at 170° C. for 5 hours. The cooled reaction mixture was poured into water and the crude product extracted into ethyl acetate. The dried extract was evaporated and the crude product was chromotographed on a column of silica gel eluting with a gradient of 20-40% EtOAc/hexane to give crystalline 1,1-dioxido-2-(4-oxo-pentyl)-1,2-benzisothiazol-3(2H)-one, melting point 90-93° C.
[Compound]
Name
ketal
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=[O:6])[NH:4]1)(=[O:3])=[O:2].[Na].[OH2:14]>CN(C)C=O>[O:3]=[S:1]1(=[O:2])[C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:5](=[O:6])[N:4]1[CH2:9][CH2:8][CH2:7][C:12](=[O:14])[CH3:11] |f:0.1,^1:12|

Inputs

Step One
Name
ketal
Quantity
3.2 g
Type
reactant
Smiles
Name
Quantity
3.1 g
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12.[Na]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the crude product extracted into ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
O=S1(N(C(C2=C1C=CC=C2)=O)CCCC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.